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Compound of Interest

Compound Name: Nigakinone

Cat. No.: B1678869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of

Nigakinone (5-Hydroxy-4-methoxycanthin-6-one), a naturally occurring canthin-6-one alkaloid,

and its derivatives. This document includes detailed experimental protocols for the synthesis of

the canthin-6-one core structure, quantitative data on the biological activities of these

compounds, and insights into their mechanisms of action.

Introduction
Nigakinone and its analogs, belonging to the canthin-6-one class of alkaloids, have garnered

significant interest in the scientific community due to their diverse pharmacological activities.

These compounds have shown potential as anti-inflammatory, anticancer, and antiviral agents.

The core structure, a tetracyclic aromatic system, provides a versatile scaffold for the synthesis

of a wide array of derivatives with potentially enhanced biological activities. This document

outlines the synthetic strategies and biological evaluation of Nigakinone and related

compounds.

Data Presentation
Table 1: Anticancer Activity of Nigakinone and Canthin-
6-one Derivatives (IC50 values in µM)
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Compound
HT29
(Colon
Cancer)

A549 (Lung
Cancer)

MCF-7
(Breast
Cancer)

PC-3
(Prostate
Cancer)

CNE2
(Nasophary
ngeal
Carcinoma)

Nigakinone - - - -
Significant

Cytotoxicity

Canthin-6-

one
7.6 - 10.7 - - Low Toxicity -

9-

methoxycant

hin-6-one

3.79 ± 0.069 - 15.09 ± 0.99 - -

Derivative 8h 1.0 - 1.9 - - - -

Note: "-" indicates data not available from the reviewed sources. The cytotoxic effect of

Nigakinone on CNE2 cells was noted as significant, but a specific IC50 value was not provided

in the source material[1]. Derivative 8h is a novel canthin-6-one derivative with an N-methyl

piperazine group at the C-2 position[2][3].

Table 2: Anti-inflammatory Activity of Nigakinone
Assay Cell Line/Model

Concentration/Dos
age

Effect

Nitric Oxide (NO)

Production

RAW 264.7

Macrophages
10, 30, 100 µM

Inhibition of LPS-

induced NO

production

TNF-α Release
RAW 264.7

Macrophages
10, 30, 100 µM

Inhibition of LPS-

induced TNF-α

release

Paw Edema
Carrageenan-induced

Rat Model
3, 9, 27 mg/kg (oral)

Reduction in paw

edema

Chronic Arthritis
Adjuvant-induced Rat

Model
3, 9, 27 mg/kg (oral)

Amelioration of

chronic arthritis
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Experimental Protocols
Synthesis of the Canthin-6-one Core Scaffold
The synthesis of the canthin-6-one core is a critical step in the production of Nigakinone and

its derivatives. A plausible synthetic route, adapted from established methods for canthin-6-one

synthesis, is detailed below[2][3].

Step 1: Pictet-Spengler Reaction

Reactants: L-Tryptophan methyl ester hydrochloride (1) and dimethoxyacetaldehyde (2).

Solvent: Dichloromethane (DCM).

Reagent: Trifluoroacetic acid (CF3COOH).

Procedure: To a solution of L-Tryptophan methyl ester hydrochloride (1 equiv.) in DCM, add

dimethoxyacetaldehyde (1.1 equiv.) and trifluoroacetic acid (1.2 equiv.). Stir the reaction

mixture at room temperature for 6 hours.

Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the

product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Expected Product: Intermediate 3.

Yield: Approximately 90%.

Step 2: Oxidation

Reactant: Intermediate 3.

Solvent: Tetrahydrofuran (THF).

Reagent: Potassium permanganate (KMnO4).

Procedure: Dissolve Intermediate 3 in THF and add KMnO4 (2 equiv.) portion-wise at room

temperature. Stir the mixture for 12 hours.
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Work-up: Filter the reaction mixture through a pad of Celite and wash with THF. Concentrate

the filtrate under reduced pressure to obtain the crude product. Purify by column

chromatography.

Expected Product: Compound 4.

Yield: Approximately 72%.

Step 3: Hydrolysis

Reactant: Compound 4.

Solvent: Acetic acid and water.

Procedure: Dissolve Compound 4 in a mixture of acetic acid and water (4:1). Heat the

solution at 90°C for 1 hour.

Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the

solvents.

Expected Product: Intermediate 5.

Yield: Approximately 95%.

Step 4: Cyclization

Reactant: Intermediate 5.

Reagents: Acetic anhydride, Sodium carbonate (Na2CO3).

Procedure: To Intermediate 5, add acetic anhydride and Na2CO3. Heat the mixture at 120°C

for 5 hours.

Work-up: Cool the reaction to room temperature and add water. Extract the product with

ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure. Purify the residue by column chromatography.

Expected Product: Canthin-6-one (Key intermediate 6).
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Yield: Approximately 80%.

Synthesis of Nigakinone (5-Hydroxy-4-methoxycanthin-
6-one)
The introduction of the hydroxyl and methoxy groups at the C-5 and C-4 positions, respectively,

can be achieved through electrophilic aromatic substitution on a suitably protected canthin-6-

one precursor, or by utilizing a pre-functionalized tryptophan derivative in the initial Pictet-

Spengler reaction. A general protocol for the functionalization of the canthin-6-one core is

proposed below.

Step 5: Directed Ortho-Metalation and Functionalization (Conceptual)

Reactant: A suitably protected Canthin-6-one derivative.

Procedure: This would involve the use of a directing group to facilitate metalation at the

desired positions, followed by quenching with an appropriate electrophile to introduce the

hydroxyl and methoxy functionalities. This is a common strategy for the regioselective

functionalization of aromatic rings. Detailed experimental conditions would require further

optimization.

Visualizations

Step 1: Pictet-Spengler Reaction

Step 2: Oxidation Step 3: Hydrolysis Step 4: Cyclization Step 5: Functionalization

L-Tryptophan methyl ester hydrochloride

Intermediate_3
CF3COOH, DCM

rt, 6h
Yield: 90%

dimethoxyacetaldehyde

Compound_4

KMnO4, THF
rt, 12h

Yield: 72% Intermediate_5

CH3COOH, H2O
90°C, 1h

Yield: 95% Canthin-6-one

Acetic anhydride, Na2CO3
120°C, 5h
Yield: 80% Nigakinone

Hydroxylation &
Methoxylation

Click to download full resolution via product page

Caption: Synthetic workflow for Nigakinone.
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Anti-inflammatory Action of Nigakinone Anticancer Mechanism of Canthin-6-one Derivatives
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Caption: Proposed signaling pathways for Nigakinone and its derivatives.

Mechanism of Action
Anti-inflammatory Activity
Nigakinone has demonstrated significant anti-inflammatory properties. It has been shown to

inhibit the production of nitric oxide (NO) and the release of tumor necrosis factor-alpha (TNF-

α) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the

downregulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.
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By inhibiting NF-κB, Nigakinone effectively reduces the expression of pro-inflammatory genes,

leading to its observed anti-inflammatory effects in both in vitro and in vivo models.

Anticancer Activity
While specific anticancer data for Nigakinone is limited, its derivatives have shown potent

antiproliferative activities against various cancer cell lines. The proposed mechanisms of action

for these canthin-6-one derivatives are multifaceted and include the induction of apoptosis,

DNA damage, and ferroptosis.

Apoptosis Induction: Canthin-6-one derivatives can increase the levels of reactive oxygen

species (ROS), leading to mitochondrial damage. This is accompanied by the

downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved-caspase

3, ultimately leading to programmed cell death.

DNA Damage: These compounds have also been shown to induce DNA damage,

contributing to their cytotoxic effects.

Ferroptosis: A novel mechanism identified for some canthin-6-one derivatives is the induction

of ferroptosis, an iron-dependent form of non-apoptotic cell death. This is achieved by

reducing the levels of glutathione (GSH) and the expression of glutathione peroxidase 4

(GPX4).

Conclusion
Nigakinone and its derivatives represent a promising class of compounds for the development

of new therapeutic agents. The synthetic protocols outlined in this document provide a

foundation for the laboratory-scale production of these molecules, enabling further investigation

into their biological activities and mechanisms of action. The quantitative data on their

anticancer and anti-inflammatory effects highlight their potential as lead compounds in drug

discovery programs. The elucidation of their signaling pathways offers valuable insights for the

rational design of more potent and selective derivatives. Further research is warranted to fully

explore the therapeutic potential of this versatile class of alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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